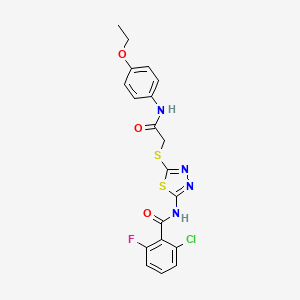

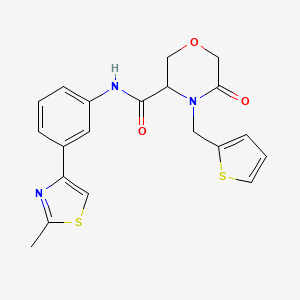

3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It is a derivative of indole, a heterocyclic compound . Indole derivatives are known to display a wide range of biological activities .

Synthesis Analysis

The synthesis of indole derivatives is a topic of fundamental interest to organic and medicinal chemists . The synthesis of such compounds often involves multiple functionalities and their biological screening is a common strategy for pharmacological evaluation of future drug candidates .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It includes an indole ring, an azetidine ring, and an oxazolidine ring. The azetidin-2-one ring has been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. For example, the synthesis of similar indole derivatives often involves esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Applications De Recherche Scientifique

Green Synthesis and Insecticidal Activity

One study describes the green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, demonstrating promising insecticidal activity against Periplaneta americana. This approach utilizes indole-2,3-diones, 4-amino-4H-1,2,4-triazole, and acetyl chloride/chloroacetyl chloride in an ionic liquid, showcasing the compound's potential in agricultural applications (Jain, Sharma, & Kumar, 2013).

Antimicrobial Applications

Research on isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties connected via a methylene and/or an acetyl linkage indicates significant antimicrobial activities, including antibacterial, antifungal, and anticancer effects. These studies highlight the compound's versatility in addressing a range of microbial threats (Aouad, 2017).

Anticonvulsant and Fungicidal Activities

Another synthesis focused on 1-methyl-3′-3′-dichlorospiro[indole-3,4′-azetidine]-2(3H),2′-diones and bis[1-methyl-3′,3′-dichlorospiro(indole-3,4′-azetidine)-2 (3H),2′-diones], revealing significant anticonvulsant and fungicidal activities. This research suggests the therapeutic potential of these compounds in neurological and fungal infections (Azizian, Sarrafi, Mehrdad, & Jadidi, 2001).

Novel Bioactive Molecules

The synthesis of 6H-Indolo(2, 3-b)quinoxaline fused azetidinones has been reported to possess anti-inflammatory, antidepressant, cytotoxic, antitubercular, antihypercholesterolemic, antioxidant activities, and antimicrobial activity, underscoring the compound's broad-spectrum pharmacological utility (Padmini, Babu, & Madhavan, 2015).

Synthesis of Quaternary 1,3-Oxazolidine-2,4-Diones

A new approach to the synthesis of 1,3-oxazolidine-2,4-diones, starting from α-ketols and isocyanates, showcases the versatility of these compounds in preparing α-hydroxyamides with a quaternary stereocenter. This methodology highlights the synthetic potential of oxazolidine-2,4-diones in medicinal chemistry (Merino et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c20-14(9-17-6-5-11-3-1-2-4-13(11)17)18-7-12(8-18)19-15(21)10-23-16(19)22/h1-6,12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJXJAKADVDMNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2875906.png)

![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)

![2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2875911.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)